molecular formula C8H8Br2O B035038 2-Bromo-5-methoxybenzyl bromide CAS No. 19614-12-1

2-Bromo-5-methoxybenzyl bromide

Cat. No. B035038
Key on ui cas rn: 19614-12-1
M. Wt: 279.96 g/mol
InChI Key: MURVUTUZSUEIGI-UHFFFAOYSA-N
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Patent
US09187583B2

Procedure details

To a solution of 173 g (0.86 mol) of 1-bromo-4-methoxy-2-methylbenzene in 850 ml of CCl4 153 g (0.86 mol) of NBS and 1.0 g of (PhCOO)2 were added at room temperature. This mixture was refluxed for 16 h, cooled to room temperature, and then filtered through glass frit (G2). The precipitate was additionally washed by 2×150 ml of CCl4. The combined filtrate was evaporated to dryness, and the residue was triturated with 600 ml of n-hexane. The precipitate was filtered off (G3 glass frit), washed by 50 ml of n-hexane, and dried in vacuum. This procedure gave 121 g of the title product. Additional amount of the product was obtained by evaporation of a mother liquor followed by crystallization of the residue from 200 ml of n-hexane at −25° C. In total, 157 g (65%; or 56% overall yield for two stages) of 1-bromo-2-(bromomethyl)-4-methoxybenzene has been isolated.
Quantity
173 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(PhCOO)2
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH3:10].C(Cl)(Cl)(Cl)Cl.C1C(=O)N([Br:23])C(=O)C1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][Br:23]

Inputs

Step One
Name
Quantity
173 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)C
Name
Quantity
850 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
(PhCOO)2
Quantity
1 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered through glass frit (G2)
WASH
Type
WASH
Details
The precipitate was additionally washed by 2×150 ml of CCl4
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was triturated with 600 ml of n-hexane
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off (G3 glass frit)
WASH
Type
WASH
Details
washed by 50 ml of n-hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 121 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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